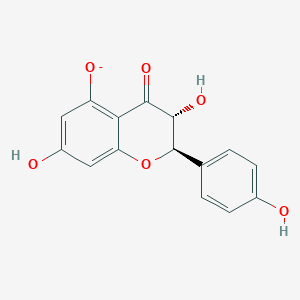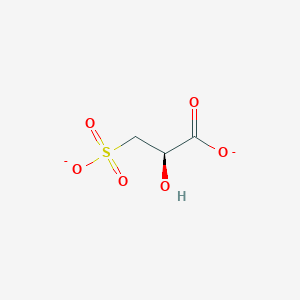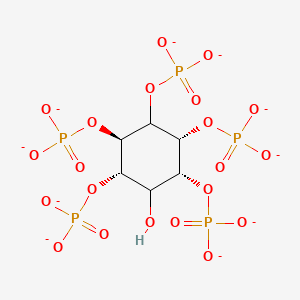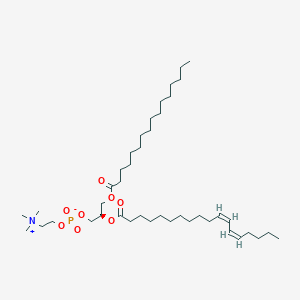
O-Benzyl-DL-Serin
Übersicht
Beschreibung
O-Benzyl-DL-serine, also known as (±)-2-Amino-3-benzyloxypropionic acid, is a derivative of serine where the hydroxyl group is protected by a benzyl group. This compound is often used in peptide synthesis and serves as a building block in various chemical reactions. Its molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol .
Wissenschaftliche Forschungsanwendungen
O-Benzyl-DL-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for serine residues in peptide chains.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Wirkmechanismus
Target of Action
O-Benzyl-DL-serine is a derivative of the amino acid serine. It is synthesized by the enzymatic resolution of the N-acetyl derivative . .
Mode of Action
It is known that serine derivatives can participate in various biochemical reactions, including peptide synthesis .
Biochemical Pathways
O-Benzyl-DL-serine may be involved in the serine biosynthesis pathway. Serine is a non-essential amino acid that participates in several essential processes for plants and animals, including the biosynthesis of amino acids (glycine, methionine, cysteine), nitrogenous bases, phospholipids, and sphingolipids . Serine is also the main source of one-carbon units for the methylation reactions of nucleic acids and proteins .
Pharmacokinetics
The solubility of a compound can influence its bioavailability, and o-benzyl-dl-serine is reported to be insoluble in water .
Biochemische Analyse
Biochemical Properties
O-Benzyl-DL-serine plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with several enzymes and proteins, including serine hydroxymethyltransferase and serine racemase. These interactions are crucial for the synthesis and modification of peptides and proteins. O-Benzyl-DL-serine acts as a substrate for these enzymes, facilitating the transfer of functional groups and the formation of peptide bonds .
Cellular Effects
O-Benzyl-DL-serine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of cells by modulating the activity of serine-dependent enzymes. Additionally, O-Benzyl-DL-serine can impact cell signaling pathways by altering the levels of serine and its derivatives, which are essential for the synthesis of nucleotides and other biomolecules .
Molecular Mechanism
The molecular mechanism of O-Benzyl-DL-serine involves its interaction with specific enzymes and proteins. It binds to the active sites of serine hydroxymethyltransferase and serine racemase, leading to the formation of enzyme-substrate complexes. This binding results in the transfer of functional groups and the synthesis of peptides. O-Benzyl-DL-serine also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Benzyl-DL-serine can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that O-Benzyl-DL-serine can have sustained effects on cellular function, including the continuous modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of O-Benzyl-DL-serine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote the synthesis of peptides. At high doses, O-Benzyl-DL-serine may exhibit toxic effects, including the inhibition of enzyme activity and disruption of cellular metabolism. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
O-Benzyl-DL-serine is involved in several metabolic pathways, including the serine synthesis pathway and one-carbon metabolism. It interacts with enzymes such as serine hydroxymethyltransferase and methylenetetrahydrofolate dehydrogenase, which are essential for the synthesis of nucleotides and other biomolecules. O-Benzyl-DL-serine can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, O-Benzyl-DL-serine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. O-Benzyl-DL-serine can accumulate in certain cellular compartments, influencing its activity and function .
Subcellular Localization
O-Benzyl-DL-serine is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its subcellular localization is directed by specific targeting signals and post-translational modifications. These modifications ensure that O-Benzyl-DL-serine reaches its intended site of action, where it can interact with enzymes and proteins to exert its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Benzyl-DL-serine can be synthesized through several methods. One common method involves the protection of the hydroxyl group of serine with a benzyl group. This can be achieved by treating N-tert-butoxycarbonyl-DL-serine with sodium hydride in N,N-dimethylformamide solution, followed by reaction with benzyl bromide at 0°C to obtain N-tert-butoxycarbonyl-O-benzyl-DL-serine . The protecting group can then be removed under acidic conditions to yield O-Benzyl-DL-serine.
Industrial Production Methods: In industrial settings, the synthesis of O-Benzyl-DL-serine often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices .
Analyse Chemischer Reaktionen
Types of Reactions: O-Benzyl-DL-serine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like benzyl chloride or benzyl bromide in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various benzyl-protected derivatives.
Vergleich Mit ähnlichen Verbindungen
O-Benzyl-D-serine: The D-enantiomer of O-Benzyl-DL-serine, used in similar applications but with different stereochemistry.
O-Benzyl-L-serine: The L-enantiomer, often used in peptide synthesis for its specific stereochemical properties.
N-tert-butoxycarbonyl-O-benzyl-DL-serine: A protected form of O-Benzyl-DL-serine used in intermediate steps of synthesis.
Uniqueness: O-Benzyl-DL-serine is unique due to its racemic mixture of both D- and L-enantiomers, providing versatility in various synthetic applications. Its benzyl protection allows for selective reactions, making it a valuable compound in peptide synthesis and other chemical processes .
Eigenschaften
IUPAC Name |
2-amino-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-44-3 | |
| Record name | O-(Phenylmethyl)serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxy-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5445-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-benzyloxy-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of O-Benzyl-DL-serine in peptide synthesis?
A1: O-Benzyl-DL-serine serves as a protected form of serine, a naturally occurring amino acid. The benzyl group masks the reactivity of the hydroxyl group on serine, allowing for controlled peptide bond formation during synthesis [, ].
Q2: Can you give an example of how O-Benzyl-DL-serine has been specifically utilized in peptide synthesis?
A2: Researchers successfully synthesized L-seryl-L-histidine and L-seryl-L-histidyl-L-leucine peptides using O-Benzyl-DL-serine as a starting material. The benzyl protecting group was later removed using specific conditions to yield the desired peptides [].
Q3: Are there any challenges associated with using O-Benzyl-DL-serine in peptide synthesis?
A3: Yes, removing the benzyl protecting group from O-Benzyl-DL-serine derivatives requires careful consideration of the solvent used. For instance, using dioxane instead of glacial acetic acid proved crucial for successful deprotection in one study []. This highlights the importance of optimizing reaction conditions for different peptide sequences.
Q4: Beyond peptide synthesis, has O-Benzyl-DL-serine been explored for other applications?
A4: Yes, O-Benzyl-DL-serine has been incorporated into copolymers. For example, a water-soluble amphoteric polypeptide was synthesized using O-Benzyl-DL-serine and γ-benzyl L-glutamate. This copolymer exhibited interesting properties, including water solubility dependent on serine content and pH-dependent viscosity and optical rotation, making it potentially relevant for various applications [].
Q5: Are there efficient methods available for obtaining enantiomerically pure O-benzyl-L-serine?
A5: Yes, researchers have developed improved methods for obtaining O-benzyl-L-serine. One approach utilized enzymatic resolution of N-acetyl-O-benzyl-DL-serine with Takadiastase, achieving a 78% yield of the desired enantiomer []. Another study demonstrated the separation of partially resolved N-formyl-O-benzyl-DL-serine enantiomers using selective solubilization, offering a cost-effective route to O-benzyl-L-serine [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)
![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
